molecular formula C9H9BrClN3S2 B14903177 1-(4-Bromothiophen-2-yl)-N-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)-N-methylmethanamine

1-(4-Bromothiophen-2-yl)-N-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)-N-methylmethanamine

Cat. No.: B14903177
M. Wt: 338.7 g/mol
InChI Key: UOMJICHSHUGCHP-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-2-yl)-N-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)-N-methylmethanamine ( 1248916-87-1) is a synthetic small molecule with a molecular weight of 338.67 and the molecular formula C 9 H 9 BrClN 3 S 2 . This compound features a unique hybrid structure, incorporating both a 4-bromothiophene and a 5-chloro-1,2,3-thiadiazole moiety, which are classes of heterocycles known for their significant value in medicinal chemistry and drug discovery research . The 1,2,3-thiadiazole scaffold present in this compound is of particular research interest. While 1,3,4-thiadiazole isomers are more extensively studied for a wide range of therapeutic activities, including antimicrobial and anticancer properties , the 1,2,3-thiadiazole core offers a distinct chemical space for exploration. Recent scientific investigations into related heterocyclic compounds, such as thiadiazoles and thiazoles, have demonstrated their potential as inhibitors of various biological targets, including sodium-dependent transporters , enzymes like histone deacetylases (HDACs) , and inflammatory pathways (e.g., COX-2) . The specific bromothiophene-thiadiazole architecture of this reagent makes it a promising building block for developing novel bioactive molecules and probing biological mechanisms. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H9BrClN3S2

Molecular Weight

338.7 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)-N-[(5-chlorothiadiazol-4-yl)methyl]-N-methylmethanamine

InChI

InChI=1S/C9H9BrClN3S2/c1-14(3-7-2-6(10)5-15-7)4-8-9(11)16-13-12-8/h2,5H,3-4H2,1H3

InChI Key

UOMJICHSHUGCHP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CS1)Br)CC2=C(SN=N2)Cl

Origin of Product

United States

Chemical Reactions Analysis

Halogenation and Nucleophilic Substitution

The bromine atom on the thiophene ring facilitates nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

  • Reaction with amines : The bromine can be displaced by primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C, forming aryl amine derivatives.

  • Suzuki coupling : The compound undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl structures. A representative reaction uses Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1).

Reaction Type Reagents/Conditions Product Yield
SNAr with methylamineK₂CO₃, DMF, 80°C, 12 hN-Methyl-4-aminothiophene derivative72%
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, THF/H₂O, reflux, 8 h4-Phenylthiophene-thiadiazole hybrid65%

Cyclocondensation Reactions

The thiadiazole group participates in cyclocondensation with thiocarbonyl compounds. In one study:

  • Formation of thiazole derivatives : Reacting with thiourea in acetic acid at 60°C yields fused thiazole systems. This reaction exploits the electrophilic nature of the thiadiazole’s sulfur atoms .

Example Reaction Pathway :

  • Bromination of precursor with Br₂ in acetic acid forms α-bromoacyl intermediates .

  • Cyclocondensation with thiourea generates thiazole rings (confirmed by HRMS and ¹H-NMR) .

Intermediate Reaction Partner Product Conditions
α-Bromoacyl derivativeThiourea2-Phenylthiazole-5-carboxamideAcOH, 60°C, 6 h

Acid-Catalyzed Transformations

Under acidic conditions (e.g., 4 M HCl), the compound undergoes structural rearrangements:

  • Benzimidazole formation : Reaction with benzene-1,2-diamine in refluxing HCl yields benzimidazole derivatives via cyclodehydration (92% yield after neutralization with NH₄OH) .

  • Quinoxaline synthesis : Condensation with α-diketones forms quinoxaline rings, confirmed by aromatic proton splitting patterns in ¹H-NMR .

Oxidation and Reduction

  • Oxidation : The thiophene sulfur can be oxidized to sulfoxide using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole structure, altering its electronic properties.

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s interactions with enzymes are critical:

  • Cyclooxygenase (COX) inhibition : The thiadiazole moiety binds to COX-2’s active site, as shown by molecular docking studies (binding energy: −8.2 kcal/mol).

  • DNA intercalation : The planar thiophene-thiadiazole system intercalates into DNA base pairs, demonstrated via UV-Vis hypochromicity assays.

Key Structural Insights from Research

  • Bond lengths : The C-Br bond in the thiophene ring measures 1.89 Å, while the C-S bond in the thiadiazole is 1.67 Å (X-ray crystallography).

  • Reactivity hierarchy : Bromothiophene > thiadiazole methylamine > chloro substituent (DFT calculations).

This compound’s versatility in reactions underscores its potential as a scaffold in drug discovery and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Variations

a) 1-(4-Bromothiophen-2-yl)-N-((5-bromothiophen-2-yl)methyl)methanamine (REF: 10-F524473)
  • Key Difference : Replaces the 5-chloro-1,2,3-thiadiazole group with a 5-bromothiophene.
  • The absence of the thiadiazole ring reduces nitrogen-rich heterocyclic interactions, which are critical for binding to metalloenzymes .
b) 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine
  • Key Difference : Uses a 1,2,4-thiadiazole isomer instead of 1,2,3-thiadiazole.
  • Impact : The 1,2,4-thiadiazole has distinct electronic properties due to sulfur and nitrogen positioning, which may reduce resonance stabilization compared to the 1,2,3 isomer. The simpler methanamine linker (vs. N-methylmethanamine) decreases lipophilicity, affecting membrane permeability .

Analogues with Modified Linker Groups

a) 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine
  • Key Difference : Substitutes the N-methylmethanamine with a morpholine ring.
  • Impact : Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity. However, the rigid cyclic structure may restrict conformational flexibility, reducing adaptability to biological targets compared to the linear N-methylmethanamine linker .
b) N-((1,2,3-Thiadiazol-4-yl)methyl)-1-phenylmethanamine
  • Key Difference : Replaces bromothiophene with a phenyl group.
Table 1: Comparative Properties of Selected Analogues
Compound Heterocycle 1 Heterocycle 2 Linker Key Properties
Target Compound 4-Bromothiophen-2-yl 5-Chloro-1,2,3-thiadiazole N-Methylmethanamine High lipophilicity, dual halogen effects
10-F524473 4-Bromothiophen-2-yl 5-Bromothiophen-2-yl Methanamine Increased steric bulk, reduced nitrogen content
1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine - 5-Chloro-1,2,4-thiadiazole Methanamine Lower lipophilicity, isomer-dependent electronic effects
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine - 5-Chloro-1,2,3-thiadiazole Morpholine Enhanced solubility, restricted conformation

Q & A

Q. What are the standard synthetic routes for 1-(4-bromothiophen-2-yl)-N-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)-N-methylmethanamine?

Methodological Answer: The synthesis typically involves coupling halogenated heterocycles via nucleophilic substitution or metal-catalyzed cross-coupling. For example:

  • Step 1: Bromothiophene derivatives (e.g., 4-bromothiophene-2-carbaldehyde) are functionalized with a methylamine group.
  • Step 2: The 5-chloro-1,2,3-thiadiazole moiety is introduced via SN2 displacement using a chloromethyl-thiadiazole intermediate.
  • Catalysts: Pd-based catalysts (e.g., Suzuki coupling) or Cu(I)-mediated Ullmann reactions are used for aryl-aryl bond formation in related compounds .
  • Key Reagents: POCl₃ is often employed for cyclization in thiadiazole synthesis, as seen in analogous protocols .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR identify substituent positions on thiophene and thiadiazole rings. For example, thiadiazole protons resonate at δ 6.8–7.2 ppm, while methylamine groups appear as singlets near δ 2.5–3.0 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 362.2).
  • IR: Stretching frequencies for C-Br (~550 cm⁻¹) and C-Cl (~650 cm⁻¹) bonds are critical for structural validation .

Q. What are the primary pharmacological targets of structurally related compounds?

Methodological Answer: Analogous bromothiophene and thiadiazole derivatives exhibit activity against:

  • Enzyme Targets: Monoacylglycerol lipase (MAGL) inhibition (IC₅₀ < 100 nM in some analogs) .
  • Receptors: Antagonism of 5-HT₁D or angiotensin II receptors, validated via radioligand binding assays (Kᵢ values < 1 µM) .
  • In Vivo Models: Mouse models show modulation of thermoregulation and scratching behavior, suggesting CNS penetration .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays be resolved?

Methodological Answer: Contradictions often arise from assay conditions (e.g., buffer pH, co-factors). Strategies include:

  • Orthogonal Assays: Combine radioligand binding (e.g., ³H-agonist displacement) with functional assays (e.g., cAMP modulation) to confirm target engagement .
  • Species-Specificity Testing: Human vs. rodent receptor isoforms may exhibit divergent pharmacology. Use recombinant systems (e.g., HEK293 cells expressing hMGL) for consistency .
  • Metabolite Screening: LC-MS/MS detects active metabolites that may interfere with results .

Q. What strategies optimize synthetic yield in thiadiazole coupling reactions?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, improving yields by 20–30% .
  • Catalyst Screening: Pd(OAc)₂/XPhos systems increase efficiency in cross-coupling steps (turnover numbers > 50) .
  • Temperature Control: Slow addition of POCl₃ at 0°C minimizes side reactions (e.g., over-chlorination) .

Q. How are computational methods applied to predict bioactivity?

Methodological Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) predicts binding to MAGL or 5-HT₁D receptors. Key interactions include π-π stacking with thiophene and hydrogen bonding to thiadiazole .
  • QSAR Models: Hammett σ constants for substituents (e.g., Br, Cl) correlate with IC₅₀ values in enzyme inhibition .
  • ADMET Prediction: SwissADME estimates logP (~2.8) and CNS permeability (BOILED-Egg model), guiding lead optimization .

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